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Introduction
Brain-Specific Angiogenesis Inhibitor 1 (BAI1), also known as Adhesion G Protein-Coupled

Receptor B1 (ADGRB1), is a transmembrane protein that has emerged as a significant tumor

suppressor.[1][2][3] Initially identified for its anti-angiogenic properties in the brain, its role has

been expanded to include crucial functions in apoptosis, phagocytosis, and the regulation of

key tumor suppressor pathways.[3][4] BAI1 is a member of the adhesion G protein-coupled

receptor (GPCR) family, characterized by a large extracellular domain containing five

thrombospondin type 1 repeats (TSRs), which are crucial for its anti-angiogenic and phagocytic

functions.[4][5]

Expression of BAI1 is frequently downregulated or epigenetically silenced in a wide array of

malignancies, including glioblastoma (GBM), medulloblastoma, breast cancer, lung

adenocarcinoma, and renal cell carcinoma.[3][6][7][8] This loss of expression is often correlated

with increased tumor progression, neovascularization, and poor patient prognosis, making

BAI1 an attractive therapeutic target.[1][3][9] Therapeutic strategies are being developed to

restore BAI1 function, either by re-expressing the protein, delivering its functional fragments, or

by reversing its epigenetic silencing.[1][10][11]

BAI1 Signaling Pathways in Cancer
BAI1 exerts its tumor-suppressive effects through several distinct signaling pathways.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1667710?utm_src=pdf-interest
https://www.benchchem.com/product/b1667710?utm_src=pdf-body
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2023.976945/full
https://www.tandfonline.com/doi/full/10.2144/btn-2020-0046
https://pmc.ncbi.nlm.nih.gov/articles/PMC3129784/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3129784/
https://pubmed.ncbi.nlm.nih.gov/33377073/
https://www.benchchem.com/product/b1667710?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/33377073/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2877863/
https://www.benchchem.com/product/b1667710?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3129784/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7535912/
https://www.researchgate.net/publication/347092918_A_Patient-Derived_Xenograft_Model_of_Glioblastoma
https://www.protocols.io/view/detailed-western-blotting-immunoblotting-protocol-b5i4q4gw.pdf
https://www.benchchem.com/product/b1667710?utm_src=pdf-body
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2023.976945/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC3129784/
https://www.ptglab.com/media/mjopz1mm/ihc-guide_v13_digital.pdf
https://www.benchchem.com/product/b1667710?utm_src=pdf-body
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2023.976945/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC6231945/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2020.614295/full
https://www.benchchem.com/product/b1667710?utm_src=pdf-body
https://www.benchchem.com/product/b1667710?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667710?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Anti-Angiogenic Pathway
Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, essential for tumor

growth and metastasis.[3] BAI1 functions as a potent inhibitor of angiogenesis.[12][13] The N-

terminal extracellular domain of BAI1 can be cleaved to release a soluble fragment called

Vasculostatin (Vstat120), which mediates this anti-angiogenic activity.[1][4]

Mechanism: The thrombospondin type 1 repeats (TSRs) within Vstat120 interact with CD36

and αvβ5 integrin receptors on the surface of endothelial cells.[3][4] This interaction is

believed to induce apoptosis in the vascular endothelial cells, thereby inhibiting the formation

of new blood vessels that would otherwise supply the tumor.[4][14]

p53 Stabilization Pathway
The p53 tumor suppressor protein is a critical regulator of the cell cycle, apoptosis, and DNA

repair. In many cancers, p53 is either mutated or its function is inhibited. BAI1 plays a crucial

role in protecting p53 from degradation.[10][15][16]

Mechanism: BAI1 directly interacts with MDM2, an E3 ubiquitin ligase that targets p53 for

proteasomal degradation.[7][16] By binding to MDM2, BAI1 sequesters it in the cytoplasm

and at the cell surface, preventing it from entering the nucleus and ubiquitinating p53.[16][17]

This leads to the stabilization and accumulation of active p53, which can then carry out its

tumor-suppressive functions.[10][15] This mechanism has been specifically implicated in

medulloblastoma.[10][15][18]

Phagocytosis and Cell Migration Pathway
(ELMO/DOCK/Rac1)
BAI1 is a key receptor in the process of phagocytosis, specifically the clearance of apoptotic

cells.[3][7] This pathway is also involved in myoblast fusion and may influence cancer cell

migration and fusion.[3][19][20]

Mechanism: The extracellular domain of BAI1 recognizes phosphatidylserine (PtdSer), an

"eat-me" signal on the surface of apoptotic cells.[21][22] This binding event triggers a

conformational change that leads to the recruitment of an intracellular signaling complex

consisting of ELMO1 (Engulfment and Cell Motility 1) and DOCK180 (Dedicator of

Cytokinesis 180).[7][22][23] This complex then acts as a guanine nucleotide exchange factor
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(GEF) for the small GTPase Rac1, leading to its activation.[21][22] Activated Rac1 promotes

the cytoskeletal rearrangements necessary for the engulfment of the apoptotic cell.[7][21]

Dysregulation of this pathway could potentially impact cancer cell motility and invasion.[19]

[20]

Therapeutic Strategies Targeting BAI1
Given its tumor-suppressive functions, several therapeutic strategies are being explored to

leverage BAI1 for cancer treatment.

Oncolytic Virotherapy: This is one of the most advanced strategies. It involves using

oncolytic viruses, such as herpes simplex virus (oHSV), that are genetically engineered to

express the anti-angiogenic fragment of BAI1, Vstat120.[1][2] These viruses selectively

replicate in and kill cancer cells while also releasing Vstat120 into the tumor

microenvironment to inhibit angiogenesis, providing a dual anti-tumor effect.[1][4]

Epigenetic Modulation: In many tumors, BAI1 is not deleted but silenced through epigenetic

mechanisms like promoter hypermethylation, often mediated by proteins such as methyl-

CpG-binding domain protein 2 (MBD2).[4][10][24] Small molecule inhibitors that target MBD2

have been shown to reactivate BAI1 expression, restore p53 signaling, and suppress tumor

growth in preclinical models, offering a pharmacological approach to restore BAI1 function.

[10][11]

Data Presentation
Table 1: BAI1 Expression in Human Cancers
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Cancer Type Tissue Type
BAI1 Expression
Level

Reference(s)

Glioblastoma Normal Brain High [8]

Tumor Tissue Low / Absent [3][8]

Cell Lines Absent in most lines [8]

Breast Cancer Normal Breast High [9]

Invasive Ductal

Carcinoma
Significantly Reduced [9][25]

Bladder Cancer Normal Mucosa High [26]

Transitional Cell

Carcinoma
Significantly Reduced [26]

Lung Cancer Brain Metastases Low / Absent [13]

Medulloblastoma Normal Cerebellum High [10]

Tumor Tissue
Low (Epigenetically

Silenced)
[10][15][24]

Table 2: Preclinical Efficacy of BAI1-Based Therapies
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Cancer Model Therapeutic Agent Outcome Reference(s)

Glioblastoma (Mouse

Xenograft)

Adenovirus

expressing BAI1

(AdBAI1)

Impaired tumor

growth, increased

survival

[25]

Glioblastoma (Mouse

Xenograft)

Oncolytic HSV

expressing Vstat120

Potent anti-tumor and

anti-angiogenic effects
[2]

Medulloblastoma

(Mouse Xenograft)

Restoration of BAI1

expression

Reduced cell

proliferation,

suppressed tumor

growth

[17]

Medulloblastoma

(Mouse Xenograft)

MBD2 Inhibitor (KCC-

07)

Reactivated BAI1,

suppressed tumor

growth

[10][17]

Renal Cell Carcinoma

(Mouse Xenograft)

Transfection with BAI1

gene

Decreased tumor

growth and vascularity
[3]

Pancreatic

Adenocarcinoma

(Mouse Xenograft)

Induced BAI1

expression

Slower tumor growth,

unstable vascular

network

[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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